A Comprehensive Technical Guide to the Natural Occurrence and Sources of 19-Hydroxy-13-epimanoyl Oxide
A Comprehensive Technical Guide to the Natural Occurrence and Sources of 19-Hydroxy-13-epimanoyl Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the labdane-type diterpenoid, 19-Hydroxy-13-epimanoyl oxide, focusing on its natural distribution, biosynthesis, and methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to 19-Hydroxy-13-epimanoyl Oxide
19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpenoid, a class of natural products characterized by a bicyclic carbon skeleton. These compounds are known for their diverse biological activities. While its parent compound, 13-epimanoyl oxide, is a known precursor to the pharmacologically significant forskolin, 19-Hydroxy-13-epimanoyl oxide itself and its derivatives have garnered interest for their potential cytotoxic and antimicrobial properties.[1][2] Understanding the natural sources and biosynthesis of this compound is crucial for its further investigation and potential therapeutic applications.
Natural Occurrence and Sources
19-Hydroxy-13-epimanoyl oxide has been identified in a variety of plant species, primarily within the Lamiaceae (mint) and Cistaceae (rockrose) families. Its presence is often alongside other related labdane diterpenoids.
Key Botanical Sources:
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Salvia macrosiphon : The aerial parts of this plant have been reported to contain 13-epimanoyl oxide and its derivative, 6-α-hydroxy-13-epimanoyl oxide.[3][4]
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Cistus creticus : The resin of this plant, known as "ladano," is a source of various cytotoxic diterpenes, including metabolites of ent-13-epi-manoyl oxide.[5]
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Grindelia scorzonerifolia : This plant has been found to contain 18-hydroxy-13-epi-manoyl oxide, a structurally related compound.[6]
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Cistus monspeliensis : The leaves and fruits of this species contain ent-13-epi-manoyl oxide and its derivatives, such as 3-beta-hydroxy-13-epi-manoyl oxide.[7]
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Coleus forskohlii : While not a direct source of 19-Hydroxy-13-epimanoyl oxide, this plant is a well-studied source of (13R) manoyl oxide, the biosynthetic precursor to forskolin.[5][8] The enzymatic machinery in this plant provides a basis for understanding the biosynthesis of related manoyl oxides.
Tabular Summary of Natural Sources
| Plant Species | Family | Plant Part | Compound(s) Identified | Reference(s) |
| Salvia macrosiphon | Lamiaceae | Aerial parts | 13-epi-manoyl oxide, 6-α-hydroxy-13-epimanoyl oxide | [3][4] |
| Cistus creticus | Cistaceae | Resin ("LADANO") | Metabolites of ent-13-epi-manoyl oxide | [5] |
| Grindelia scorzonerifolia | Asteraceae | Not specified | 18-hydroxy-13-epi-manoyl oxide | [6] |
| Cistus monspeliensis | Cistaceae | Leaves and fruits | ent-13-epi-manoyl oxide, 3-beta-hydroxy-13-epi-manoyl oxide | [7] |
| Coleus forskohlii | Lamiaceae | Root cork | (13R) manoyl oxide (precursor) | [5][8] |
Biosynthesis of 13-epimanoyl Oxide Skeleton
The biosynthesis of 19-Hydroxy-13-epimanoyl oxide begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP). The formation of the characteristic labdane skeleton is a two-step cyclization process catalyzed by diterpene synthases (diTPSs).
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Protonation-initiated Cyclization : A Class II diTPS catalyzes the cyclization of GGPP to form a labdadienyl/copalyl diphosphate (CPP) intermediate.
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Ionization-dependent Cyclization : A Class I diTPS then utilizes the CPP intermediate to form the specific diterpene skeleton, in this case, the manoyl oxide backbone.
In Coleus forskohlii, the stereospecific formation of (13R) manoyl oxide is achieved through the combined action of two diterpene synthases, CfTPS2 and CfTPS3.[8] The subsequent hydroxylation at the C-19 position to yield 19-Hydroxy-13-epimanoyl oxide is presumed to be catalyzed by a cytochrome P450 monooxygenase (CYP), although the specific enzyme has not yet been fully characterized.
Caption: Biosynthetic pathway of 19-Hydroxy-13-epimanoyl oxide.
Isolation and Characterization Protocol
The following is a generalized protocol for the isolation and purification of 19-Hydroxy-13-epimanoyl oxide from plant material. The choice of solvents and chromatographic conditions may need to be optimized based on the specific plant matrix.
Extraction
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Preparation of Plant Material : Air-dry the collected plant material (e.g., aerial parts of Salvia macrosiphon) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder.
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Solvent Extraction : Macerate the powdered plant material with a non-polar solvent such as n-hexane or dichloromethane at room temperature for 24-48 hours.[7] This process is typically repeated three times to ensure exhaustive extraction. The rationale for using a non-polar solvent is that diterpenoids like 19-Hydroxy-13-epimanoyl oxide are lipophilic.
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Concentration : Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation and Purification
-
Silica Gel Column Chromatography : Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection : Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots on the TLC plates under UV light or by spraying with a suitable reagent (e.g., ceric sulfate solution) followed by heating.
-
Further Purification : Pool the fractions containing the compound of interest (as determined by TLC comparison with a reference standard, if available) and subject them to further purification steps. This may involve repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Caption: Workflow for the isolation of 19-Hydroxy-13-epimanoyl oxide.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy : This technique helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups.
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X-ray Crystallography : If a suitable crystal can be obtained, X-ray crystallography provides unambiguous proof of the structure and stereochemistry of the molecule.[6]
Conclusion
19-Hydroxy-13-epimanoyl oxide is a naturally occurring labdane diterpenoid found in several plant families, most notably Lamiaceae and Cistaceae. Its biosynthesis follows the general pathway for diterpenoids, with specific enzymes dictating the final structure. The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. A thorough understanding of its natural distribution and the methods for its isolation are fundamental for advancing research into its potential biological activities and therapeutic applications.
References
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Morarescu, O., et al. (2021). Selective synthesis of 13-epi-manoyl oxide. ResearchGate. [Link]
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Pateraki, I., et al. (2014). Manoyl Oxide (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii. PMC. [Link]
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Khan, I., et al. (2025). Bioactive chemical composition and pharmacological insights into Salvia species. Frontiers. [Link]
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Khan, I., et al. (2024). Bioactive chemical composition and pharmacological insights into Salvia species. PMC. [Link]
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Pateraki, I., et al. (2014). Manoyl oxide (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii. PubMed. [Link]
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Topcu, G., et al. (2016). Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity. PMC. [Link]
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Ybarra, M. I., et al. (2005). Manoyl oxide diterpenoids from Grindelia scorzonerifolia. PubMed. [Link]
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Angelopoulou, D., et al. (2001). Essential oils and hexane extracts from leaves and fruits of Cistus monspeliensis. Cytotoxic activity of ent-13-epi-manoyl oxide and its isomers. PubMed. [Link]
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